Cas no 2003-10-3 (2-Bromo-1-3-(trifluoromethyl)phenylethanone)

2-Bromo-1-3-(trifluoromethyl)phenylethanone Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
- 3-(Trifluoromethyl)phenacyl bromide
- 2-Bromo-3'-(trifluoromethyl)acetophenone
- 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone
- 2-BroMo-3'- trifluoroMethylacetophenone
- 2-Bromo-3-(trifluoromethyl)acetophenone
- 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone
- 2-BroMo-1-[3-(trifluoroMethyl)phenyl]-1-ethanone, Tech.
- 2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one
- 2-Bromo-3′-(trifluoromethyl)acetophenone
- 2-bromo-3'-trifluoromethyl-acetophenone
- 3-trifluoromethylphenacyl bromide
- m-(Trifluoromethyl)phenacyl Bromide
- 2-bromo-3'-trifluoromethylacetophenone
- 2-Bromo-1-(3-trifluoromethyl-phenyl)-ethanone
- Ethanone, 2-bromo-1-[3-(trifluoromethyl)phenyl]-
- 3-trifluoromethylphenacylbromide
- 3-(Bromoacetyl)benzotrifl
- MFCD03094283
- 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone;2-Bromo-3'-(trifluoromethyl)acetophenone
- DTXSID20380896
- SY031985
- SCHEMBL40175
- alpha-bromo-m-trifluoromethylacetophenone
- 2-bromo-1-[3(trifluoromethyl)phenyl]-1-ethanone
- AKOS000122294
- Z104481628
- CS-0018981
- FT-0740110
- J-012958
- 2-bromo-1-(3-trifluoromethylphenyl)ethanone
- m-trifluoromethylphenacyl bromide
- EN300-01884
- 2-bromo-1-(3-trifluoromethylphenyl)-ethanone
- 2003-10-3
- CL8632
- 2-Bromo-3 inverted exclamation mark -(trifluoromethyl)acetophenone
- DB-010955
- STL554190
- BBL100396
- 3'-(Trifluoromethyl)phenacyl bromide
- ALBB-034421
- 2-Bromo-1-3-(trifluoromethyl)phenylethanone
-
- MDL: MFCD03094283
- Inchi: 1S/C9H6BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2
- InChI Key: TZIYNLSEBAYCBZ-UHFFFAOYSA-N
- SMILES: BrC([H])([H])C(C1C([H])=C([H])C([H])=C(C(F)(F)F)C=1[H])=O
Computed Properties
- Exact Mass: 265.95500
- Monoisotopic Mass: 265.955
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 3.3
Experimental Properties
- Color/Form: No data available
- Density: 1.592
- Melting Point: 22 ºC
- Boiling Point: 69-72 ºC
- Flash Point: 94.4°C
- Refractive Index: 1.496
- PSA: 17.07000
- LogP: 3.28300
2-Bromo-1-3-(trifluoromethyl)phenylethanone Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 1760
- Hazard Category Code: R34
- Safety Instruction: S26; S36/37/39; S45
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Safety Term:S26;S36/37/39;S45
- Risk Phrases:R34
2-Bromo-1-3-(trifluoromethyl)phenylethanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Bromo-1-3-(trifluoromethyl)phenylethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM251043-100g |
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone |
2003-10-3 | 98% | 100g |
$1169 | 2022-09-01 | |
Enamine | EN300-01884-10.0g |
2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one |
2003-10-3 | 95.0% | 10.0g |
$100.0 | 2025-03-21 | |
ChemScence | CS-0018981-10g |
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone |
2003-10-3 | ≥97.0% | 10g |
$138.0 | 2022-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL260-20g |
2-Bromo-1-3-(trifluoromethyl)phenylethanone |
2003-10-3 | 98% | 20g |
2839.0CNY | 2021-07-12 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021274-5g |
2-Bromo-1-3-(trifluoromethyl)phenylethanone |
2003-10-3 | 98% | 5g |
¥239 | 2024-05-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124394-10g |
2-Bromo-1-3-(trifluoromethyl)phenylethanone |
2003-10-3 | 95% | 10g |
¥649.90 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49400-1g |
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone |
2003-10-3 | 98% | 1g |
¥142.0 | 2022-04-28 | |
abcr | AB354481-5 g |
2-Bromo-3'-(trifluoromethyl)acetophenone, 98%; . |
2003-10-3 | 98% | 5g |
€195.00 | 2023-04-26 | |
abcr | AB354481-25 g |
2-Bromo-3'-(trifluoromethyl)acetophenone, 98%; . |
2003-10-3 | 98% | 25g |
€577.50 | 2023-04-26 | |
eNovation Chemicals LLC | D519161-25g |
2-BroMo-1-(3-(trifluoroMethyl)phenyl)ethanone |
2003-10-3 | 97% | 25g |
$1005 | 2024-05-24 |
2-Bromo-1-3-(trifluoromethyl)phenylethanone Related Literature
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Additional information on 2-Bromo-1-3-(trifluoromethyl)phenylethanone
2-Bromo-1-3-(Trifluoromethyl)phenylethanone (CAS No. 2003-10-3): A Comprehensive Overview
2-Bromo-1-3-(trifluoromethyl)phenylethanone (CAS No. 2003-10-3) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structure and reactivity, has been extensively studied for its potential applications in various scientific and industrial domains.
The molecular formula of 2-Bromo-1-3-(trifluoromethyl)phenylethanone is C9H5BrF3O2, and it has a molecular weight of approximately 257.03 g/mol. The presence of a bromine atom and a trifluoromethyl group in its structure imparts unique chemical properties, making it an important intermediate in the synthesis of more complex molecules.
In recent years, the use of 2-Bromo-1-3-(trifluoromethyl)phenylethanone in organic synthesis has been highlighted in several research studies. One notable application is its role as a building block in the synthesis of bioactive compounds. For instance, a study published in the Journal of Organic Chemistry demonstrated the utility of this compound in the preparation of novel antiviral agents. The bromine atom serves as a versatile handle for further functionalization, allowing for the introduction of various substituents to tailor the biological activity of the final product.
The trifluoromethyl group in 2-Bromo-1-3-(trifluoromethyl)phenylethanone is known for its strong electron-withdrawing effect, which can significantly influence the reactivity and stability of the molecule. This property has been exploited in the development of new materials with enhanced thermal and chemical stability. A recent study in Advanced Materials reported the use of this compound as a precursor for the synthesis of fluorinated polymers with improved mechanical properties and reduced surface energy.
In the realm of medicinal chemistry, 2-Bromo-1-3-(trifluoromethyl)phenylethanone has shown promise as a starting material for the synthesis of potential drug candidates. Research published in Bioorganic & Medicinal Chemistry Letters highlighted its use in the development of inhibitors targeting specific enzymes involved in cancer progression. The bromine atom can be readily replaced with other functional groups to optimize the pharmacological properties of these inhibitors, making this compound an attractive choice for drug discovery efforts.
The synthetic accessibility of 2-Bromo-1-3-(trifluoromethyl)phenylethanone is another factor contributing to its widespread use. Various synthetic routes have been developed to prepare this compound efficiently and cost-effectively. One common method involves the reaction of 3-trifluoromethylbenzoyl chloride with bromoacetyl bromide, followed by dehydrohalogenation to form the desired ketone. This synthetic strategy has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The physical properties of 2-Bromo-1-3-(trifluoromethyl)phenylethanone, such as its melting point, boiling point, and solubility, have also been well-characterized. These properties are crucial for understanding its behavior in different solvents and reaction conditions. For example, its low solubility in water but good solubility in organic solvents like dichloromethane and acetonitrile makes it an ideal candidate for reactions that require anhydrous conditions.
In conclusion, 2-Bromo-1-3-(trifluoromethyl)phenylethanone (CAS No. 2003-10-3) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and versatile reactivity make it an essential building block for the development of novel compounds with diverse functionalities. Ongoing research continues to uncover new uses and potential benefits of this compound, further solidifying its importance in modern scientific research.
2003-10-3 (2-Bromo-1-3-(trifluoromethyl)phenylethanone) Related Products
- 2228421-95-0({1-4-fluoro-2-(trifluoromethyl)phenylcyclobutyl}methanol)
- 1490623-78-3(5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid)
- 35903-73-2(3-methoxy-3-phenylazetidine)
- 921903-21-1(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide)
- 2171927-23-2(2-{N-benzyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanamido}acetic acid)
- 5181-06-6(1-(2-Methoxyphenyl)piperidine)
- 1807238-62-5(Methyl 3-cyano-5-hydroxymethyl-4-methoxybenzoate)
- 843670-93-9(1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)
- 144581-38-4((2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile)
- 2137630-46-5(1H-Pyrazole-4-methanamine, 1-methyl-3-(5-pyrimidinyl)-)

